Cas no 1256824-48-2 (ethyl 1H-pyrazolo3,4-bpyridine-5-carboxylate)
ethyl 1H-pyrazolo3,4-bpyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, ethyl ester
- ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester
- ETHYL1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLATE
- AS-42859
- MFCD18260539
- Z1255422600
- ethyl 2H-pyrazolo[3,4-b]pyridine-5-carboxylate
- SCHEMBL1578883
- 5-carbethoxy-pyrazolo[3,4-b]pyridine
- EN300-304612
- AKOS024260839
- 1256824-48-2
- SB32282
- DB-259622
- ethyl 1H-pyrazolo3,4-bpyridine-5-carboxylate
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- MDL: MFCD18260539
- Inchi: 1S/C9H9N3O2/c1-2-14-9(13)7-3-6-5-11-12-8(6)10-4-7/h3-5H,2H2,1H3,(H,10,11,12)
- InChI Key: DWBSMBXTDIFAGZ-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CN=C2C(C=NN2)=C1)=O
Computed Properties
- Exact Mass: 191.069
- Monoisotopic Mass: 191.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.9A^2
- XLogP3: 1
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 260.8±13.0 °C at 760 mmHg
- Flash Point: 111.6±19.8 °C
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
ethyl 1H-pyrazolo3,4-bpyridine-5-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 1H-pyrazolo3,4-bpyridine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0522-1g |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester |
1256824-48-2 | 96% | 1g |
11702.99CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0522-5g |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester |
1256824-48-2 | 96% | 5g |
41384.47CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0522-500mg |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester |
1256824-48-2 | 96% | 500mg |
6275.51CNY | 2021-05-08 | |
| Chemenu | CM151953-1g |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester |
1256824-48-2 | 95% | 1g |
$635 | 2021-08-05 | |
| TRC | E901683-10mg |
ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
1256824-48-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E901683-50mg |
ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
1256824-48-2 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | E901683-100mg |
ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
1256824-48-2 | 100mg |
$ 295.00 | 2022-06-05 | ||
| Chemenu | CM151953-1g |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester |
1256824-48-2 | 95% | 1g |
$*** | 2023-04-03 | |
| Alichem | A029181201-1g |
Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
1256824-48-2 | 95% | 1g |
$791.00 | 2023-09-03 | |
| Enamine | EN300-304612-0.05g |
ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
1256824-48-2 | 95.0% | 0.05g |
$160.0 | 2025-02-20 |
ethyl 1H-pyrazolo3,4-bpyridine-5-carboxylate Suppliers
ethyl 1H-pyrazolo3,4-bpyridine-5-carboxylate Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on ethyl 1H-pyrazolo3,4-bpyridine-5-carboxylate
Recent Advances in the Study of Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 1256824-48-2)
Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 1256824-48-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and anti-inflammatory drugs. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic applications, biological activities, and potential clinical implications.
One of the most notable advancements in the study of ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate is its role in the synthesis of selective kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases, and the pyrazolopyridine scaffold has been identified as a privileged structure for kinase inhibition. Recent publications have demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, such as JAK2 and CDK4/6, which are implicated in hematologic malignancies and breast cancer, respectively. These findings underscore the compound's potential as a building block for next-generation kinase inhibitors.
In addition to its applications in kinase inhibition, ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate has also been investigated for its anti-inflammatory properties. A 2023 study published in the Journal of Medicinal Chemistry reported that certain derivatives of this compound exhibited significant suppression of pro-inflammatory cytokines, such as TNF-α and IL-6, in preclinical models. The study attributed these effects to the compound's ability to modulate the NF-κB signaling pathway, suggesting its potential utility in the treatment of chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
The synthetic versatility of ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate has also been a focal point of recent research. Advances in green chemistry have led to the development of more efficient and environmentally friendly synthetic routes for this compound. For instance, a 2022 study in Organic Letters described a novel one-pot synthesis method that significantly reduces the use of hazardous reagents and improves yield. Such innovations are critical for scaling up production and facilitating the compound's broader application in drug discovery.
Despite these promising developments, challenges remain in the clinical translation of ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivatives. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structure-activity relationship (SAR) studies and pharmacokinetic optimization. Ongoing research is focused on refining the compound's pharmacophore to enhance its therapeutic index and minimize adverse effects.
In conclusion, ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 1256824-48-2) represents a promising scaffold in medicinal chemistry, with applications ranging from kinase inhibition to anti-inflammatory therapy. Recent studies have expanded our understanding of its biological activities and synthetic potential, paving the way for future drug development efforts. Continued research in this area is expected to yield novel therapeutic agents with improved efficacy and safety profiles.
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